Cadmium dinitrite
Description
Overview of Cadmium(II) Coordination Chemistry Principles
The coordination chemistry of the Cadmium(II) ion (Cd²⁺) is characterized by its electronic configuration, [Kr]4d¹⁰. This filled d-orbital configuration means that it does not exhibit ligand field stabilization effects, which allows for a high degree of flexibility in its coordination geometry. researchgate.net Consequently, Cd(II) can adopt a variety of coordination numbers, most commonly ranging from four to six, although coordination numbers as high as eight have been observed. researchgate.net
The Cd(II) ion is classified as a soft Lewis acid, showing a preference for binding with soft donor atoms like sulfur and phosphorus. However, it also forms stable complexes with ligands containing oxygen and nitrogen donor atoms. researchgate.netnih.gov The geometry of these complexes is highly dependent on the nature of the ligands and the experimental conditions. Common geometries include tetrahedral, square pyramidal, and octahedral configurations. researchgate.netmdpi.comresearchgate.net This versatility leads to the formation of a wide array of structures, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers. researchgate.netacs.org
| Coordination Number | Typical Geometry | Example Ion/Complex Type |
|---|---|---|
| 4 | Tetrahedral | [CdX₄]²⁻ (X = halide) |
| 5 | Square Pyramidal / Trigonal Bipyramidal | [CdCl₅]³⁻ |
| 6 | Octahedral | [Cd(H₂O)₆]²⁺ |
Significance of Nitrite (B80452) Ligands in Transition Metal Complexes
The primary bonding modes of the nitrite ligand are:
N-bonded (Nitro): The nitrite ligand coordinates to the metal center via its nitrogen atom. This is exemplified in complexes like [Co(NH₃)₅(NO₂)]²⁺. wikipedia.org
O-bonded (Nitrito): Coordination occurs through one of the oxygen atoms, as seen in the kinetically favored isomer [Co(NH₃)₅(ONO)]²⁺. wikipedia.org
Bidentate (Chelating and Bridging): The nitrite ligand can also act as a bidentate ligand, coordinating through both oxygen atoms to the same metal center (κ²O,O-chelation) or by bridging two different metal centers. wikipedia.orgflinders.edu.au
The specific coordination mode adopted by the nitrite ligand influences the electronic, spectroscopic, and reactive properties of the resulting transition metal complex. utas.edu.au The N-bonded isomer is generally thermodynamically more stable than the O-bonded form. wikipedia.org The different bonding modes can often be distinguished using infrared (IR) and Raman spectroscopy by observing shifts in the N-O stretching frequencies. utas.edu.au
| Bonding Mode | Name | Description |
|---|---|---|
| M-NO₂ | Nitro | Coordination through the Nitrogen atom. |
| M-ONO | Nitrito | Coordination through one Oxygen atom. |
| M-(O₂N) | Chelating | Coordination through both Oxygen atoms to a single metal center. |
| M-O-N-O-M' | Bridging | Links two separate metal centers. |
Historical Development and Key Milestones in Cadmium Nitrite Research
The study of cadmium compounds began after the element's discovery in 1817 by Friedrich Stromeyer. dartmouth.edu Early research into cadmium nitrite focused on its fundamental synthesis and the characterization of its simple and complex salts. One of the first methods for preparing anhydrous cadmium dinitrite involved the reaction of cadmium chloride with silver nitrite. atomistry.com
Key milestones in the understanding of cadmium nitrite and related compounds include:
Early 20th Century: Initial synthetic work established methods for producing this compound and observed the formation of its monohydrate (Cd(NO₂)₂·H₂O) and various double salts with alkali metal nitrites, such as KNO₂·Cd(NO₂)₂ and 2KNO₂·Cd(NO₂)₂. atomistry.com These early studies also noted the compound's thermal decomposition, which produces cadmium oxide and various oxides of nitrogen. atomistry.com
Mid-20th Century: With the development of advanced spectroscopic techniques like infrared and Raman spectroscopy, researchers were able to more definitively study the coordination of the nitrite ligand in various complexes, including those of cadmium. utas.edu.au This allowed for the differentiation between nitro and nitrito isomers and the characterization of more complex bonding modes.
Late 20th and Early 21st Century: Modern research has employed techniques such as single-crystal X-ray diffraction to elucidate the precise three-dimensional structures of cadmium nitrite-containing coordination compounds. rsc.org Computational chemistry has further aided in understanding the nature of the bonding between the cadmium(II) ion and the nitrite ligand, revealing that the connections are largely ionic in character. rsc.org This period also saw the synthesis and characterization of more complex coordination polymers and mixed-anion systems containing both nitrite and nitrate (B79036) ligands. rsc.org
Structure
2D Structure
Properties
CAS No. |
7790-83-2 |
|---|---|
Molecular Formula |
CdN2O4 |
Molecular Weight |
204.43 g/mol |
IUPAC Name |
cadmium(2+);dinitrite |
InChI |
InChI=1S/Cd.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
InChI Key |
LVXNTESFNBTPMI-UHFFFAOYSA-L |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].[Cd+2] |
Origin of Product |
United States |
Structural Elucidation and Crystal Chemistry of Cadmium Nitrite Systems
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For cadmium nitrite (B80452) systems, this technique has provided fundamental insights into their solid-state structures.
The foundational data obtained from X-ray diffraction analysis includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's structure). Cadmium nitrite compounds exhibit a variety of crystal systems and space groups.
For instance, cadmium nitrite dihydrate, Cd(NO₂)₂·2H₂O, crystallizes in the orthorhombic system with the space group Pbcn. iucr.orgiaea.org The double salt, cadmium dipotassium (B57713) tetranitrite, Cd(NO₂)₂·2KNO₂, also adopts an orthorhombic system, but with the space group Pnma. iucr.orgiaea.org Further complexity is seen in coordination polymers, such as a two-dimensional polymer involving a Schiff base ligand and nitrite, which crystallizes in the orthorhombic P2₁2₁2₁ space group. mdpi.com A different complex, [Cd(4-AAP)₂(NO₂)₂], was found to have a monoclinic crystal system with the space group P2₁/n. isca.me
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Reference |
|---|---|---|---|---|
| Cd(NO₂)₂·2H₂O | Orthorhombic | Pbcn | a = 7.4446, b = 7.8889, c = 9.5992 | iucr.orgiaea.org |
| Cd(NO₂)₂·2KNO₂ | Orthorhombic | Pnma | a = 12.1935, b = 11.7154, c = 6.5520 | iucr.orgiaea.org |
| [Cd(L)(NO₂)₂]n | Orthorhombic | P2₁2₁2₁ | Not specified in abstract | mdpi.com |
| [Cd(4-AAP)₂(NO₂)₂] | Monoclinic | P2₁/n | a = 11.293, b = 16.720, c = 14.4633, β = 90° | isca.me |
The coordination environment around the Cd(II) ion is a key feature of its crystal chemistry. In cadmium nitrite systems, the coordination number and geometry vary significantly depending on the specific composition of the compound.
In cadmium nitrite dihydrate, the cadmium atom is octacoordinated, bonding to two nitrite nitrogen atoms, four nitrite oxygen atoms, and two oxygen atoms from water molecules. iucr.orgiaea.org In contrast, the cadmium atom in cadmium dipotassium tetranitrite is surrounded by eight oxygen atoms from four bidentate nitrite ions. iucr.orgiaea.org The coordination geometry in these eight-coordinate complexes is often described as a distorted dodecahedron. isca.meresearchgate.net
The diversity extends to coordination polymers. A complex with 4-aminoantipyrine, [Cd(AAP)₂(NO₂)₂], features an eight-coordinated cadmium center in a dodecahedral geometry. isca.me Another two-dimensional polymer exhibits a seven-coordinate Cd(II) ion (CdN₂O₅). mdpi.com In a mixed nitrate-nitrite complex with 1,10-phenanthroline (B135089), the Cd(II) ion is also in a distorted dodecahedral CdN₄O₄ environment. researchgate.net
The bond lengths between cadmium and the coordinating atoms provide further detail. The Cd-O distances in both the dihydrate and the double salt range from 2.357 Å to 2.581 Å. iucr.org In more complex structures, a wider range of bond lengths is observed.
| Compound | Bond | Bond Length (Å) | Reference |
|---|---|---|---|
| Cd(NO₂)₂·2H₂O / Cd(NO₂)₂·2KNO₂ | Cd-O | 2.357 - 2.581 | iucr.org |
| [Cd(4-AAP)₂(NO₂)₂] | Cd-O (avg) | 2.620 | isca.me |
| [Cd(4-AAP)₂(NO₂)₂] | Cd-N (avg) | 2.324 | isca.me |
| [Cd(L)(NO₂)₂]n | Cd-O | 2.247 - 2.368 | mdpi.com |
| [Cd(L)(NO₂)₂]n | Cd-N | 2.356 - 2.358 | mdpi.com |
Structural Characterization of Cadmium Nitrite Hydrates (e.g., Cd(NO₂)₂·2H₂O)
Cadmium nitrite dihydrate, Cd(NO₂)₂·2H₂O, serves as a fundamental example of a hydrated cadmium nitrite salt. Its crystal structure has been precisely determined using single-crystal X-ray diffraction. iucr.orgiaea.org The compound crystallizes in the orthorhombic space group Pbcn. iucr.orgiaea.org In this structure, the Cd²⁺ ion is located on a twofold crystallographic axis and is octa-coordinated. iucr.org Its coordination sphere is comprised of two water molecules and four nitrite ions, which chelate the metal center. iucr.org This arrangement highlights the direct involvement of water molecules in the primary coordination sphere of the cadmium ion, a defining characteristic of this hydrate.
Crystal Structures of Cadmium Nitrite Double Salts (e.g., Cadmium Dipotassium Tetranitrite)
Double salts represent another class of cadmium nitrite compounds, where a second cation is incorporated into the crystal lattice. A well-characterized example is cadmium dipotassium tetranitrite, Cd(NO₂)₂·2KNO₂. iucr.orgiaea.org This compound is orthorhombic and belongs to the Pnma space group. iucr.orgiaea.org Within the crystal, the Cd²⁺ ion lies on a mirror plane and is coordinated to eight oxygen atoms originating from four separate nitrite ions. iucr.org The potassium ion (K⁺) is surrounded by eight nitrite ions. iucr.org The structure demonstrates how the nitrite anions can effectively bridge between two different metal cations, leading to a stable, complex ionic lattice.
Polymorphism and Structural Diversity in Cadmium(II) Nitrite Complexes
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in cadmium(II) coordination chemistry. For example, studies on a cadmium(II) complex with 2-mercaptopyridine (B119420) N-oxide have shown that the presence of a guest molecule, glycine, can induce the formation of a different polymorph with a distinct bridging mode. rsc.org Another form of polymorphism, known as solvatomorphism, was observed in a heterometallic cadmium(II) complex, where different inclusion of water molecules led to different crystal packings, space groups, and even a significant shortening of a Cd-O bond in one form compared to the other. iucr.org
The structural diversity of cadmium(II) nitrite systems extends to the formation of a vast array of coordination polymers with varying dimensionalities. These structures showcase the versatile coordinating ability of both the Cd(II) ion and the nitrite ligand. Examples include:
One-dimensional (1D) coordination polymers, such as [Cd(4-AAP)₂(NO₂)₂], which form chain-like structures. isca.me
Two-dimensional (2D) sheet-like polymers, as seen in a complex where nitrite anions act as "end-stop" ligands in the formation of the 2D network. mdpi.com
Complex three-dimensional (3D) frameworks, including a homochiral structure featuring unequal double-stranded concentric helical chains, where Cd(II) centers exhibit both six- and seven-coordinate geometries within the same crystal. nih.gov
This remarkable diversity, from simple hydrates and double salts to intricate multi-dimensional polymers, underscores the rich and complex crystal chemistry of cadmium nitrite systems.
Spectroscopic Characterization of Cadmium Nitrite Interactions
Vibrational Spectroscopy (Raman and Infrared Spectroscopy)
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, is a powerful tool for probing the molecular structure of cadmium dinitrite. The nitrite (B80452) ion (NO₂⁻), with C₂ᵥ symmetry, has three fundamental vibrational modes: the symmetric stretch (ν₁), the bending or deformation mode (ν₂), and the antisymmetric stretch (ν₃). All three modes are active in both Raman and IR spectroscopy. tandfonline.com The positions of these bands are highly sensitive to the coordination environment of the nitrite ligand.
In an aqueous solution of sodium nitrite, the vibrational modes of the free, solvated nitrite ion are well-defined. Raman spectroscopy identifies these modes at approximately 1331 cm⁻¹ (ν₁, symmetric stretch), 817 cm⁻¹ (ν₂, deformation), and 1242 cm⁻¹ (ν₃, antisymmetric stretch). cdnsciencepub.com When the nitrite ion coordinates to a metal cation like cadmium(II), the frequencies of these modes shift, providing evidence of complex formation.
Studies on aqueous solutions containing both Cd²⁺ and NO₂⁻ ions reveal distinct changes in the Raman spectrum. cdnsciencepub.com A notable observation is the appearance of a new polarized line at 861 cm⁻¹, which is absent in the spectrum of the free nitrite ion. cdnsciencepub.comresearchgate.net This new band is assigned to the deformation mode (ν₂) of the nitrite ligand bound to cadmium. researchgate.net The significant increase in the frequency of the deformation mode is a key indicator of chelation. cdnsciencepub.com
The stretching modes of the nitrite ligand are also affected by coordination. While the symmetric (ν₁) and antisymmetric (ν₃) stretching modes of the free nitrite ion are observed around 1331 cm⁻¹ and 1242 cm⁻¹, respectively, upon complexation with cadmium, these bands show a marked decrease in molar intensity in the Raman spectrum. cdnsciencepub.com This intensity change, coupled with the shift in the deformation mode, points to a strong interaction between the cadmium ion and the nitrite ligands. cdnsciencepub.com
| Vibrational Mode | Assignment | Free Nitrite Ion (aq) Frequency (cm⁻¹) | Cadmium-Bound Nitrite (aq) Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| ν₁ | Symmetric Stretch | ~1331 | Intensity decreases significantly | cdnsciencepub.com |
| ν₂ | Deformation (Bending) | ~817 | ~861 | cdnsciencepub.comresearchgate.net |
| ν₃ | Antisymmetric Stretch | ~1242 | Intensity decreases significantly | cdnsciencepub.com |
The specific shifts in the vibrational frequencies of the nitrite ligand serve as diagnostic signatures for the mode of coordination. The bonding in cadmium-nitrite complexes is suggested to involve chelation, where the nitrite ion binds to the cadmium ion through both oxygen atoms. researchgate.net This bidentate O-bonding is supported by several key spectroscopic observations:
High-Frequency Deformation Mode: The shift of the ν₂ bending mode to a higher frequency (from ~817 cm⁻¹ to ~861 cm⁻¹) is a strong indicator of a more rigid, chelated ring structure. cdnsciencepub.com Bridging or chelating coordination typically results in a deformation frequency greater than 860 cm⁻¹, whereas monodentate N-bonded or O-bonded ligands exhibit deformations below 850 cm⁻¹. cdnsciencepub.com
Low-Intensity Stretching Modes: The N-O stretching bands in the Raman spectra of cadmium-nitrite complexes are of low intensity and their frequencies are very similar to those of the solvated nitrite ion. researchgate.net This combination of a high-frequency, high-intensity deformation mode and low-intensity stretching modes is characteristic of bidentate chelation through the oxygen atoms. researchgate.net
Cadmium-Oxygen Vibrations: In the lower frequency region of the Raman spectrum, bands can be assigned to the stretching of the cadmium-oxygen bonds. For solid cadmium-nitrite complexes, Raman lines at 347 and 382 cm⁻¹ are believed to arise from cadmium-oxygen stretching motions. cdnsciencepub.com
Elemental and Compositional Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound, ensuring its stoichiometric purity. For this compound (Cd(NO₂)₂), this involves quantifying the mass percentages of cadmium (Cd), nitrogen (N), and oxygen (O).
In a study where anhydrous Cd(NO₂)₂ was prepared, the compound was analyzed for its nitrite (NO₂⁻) content. cdnsciencepub.com The experimental result showed a nitrite percentage of 44.59%. cdnsciencepub.com This is in close agreement with the theoretical (predicted) value of 45.01% for Cd(NO₂)₂, which helps to verify the successful synthesis and purity of the compound. cdnsciencepub.com Such analyses are often performed alongside spectroscopic methods to provide a complete characterization of the material.
| Element/Group | Theoretical Mass % | Experimental Mass % | Reference |
|---|---|---|---|
| Cadmium (Cd) | 54.99% | Not Reported | |
| Nitrite (NO₂⁻) | 45.01% | 44.59% | cdnsciencepub.com |
Other Advanced Spectroscopic Techniques (e.g., Diffuse Reflectance Spectroscopy)
Diffuse Reflectance Spectroscopy (DRS) is another valuable technique for characterizing solid-state materials like this compound. This UV-Vis spectroscopic method measures the light that is diffusely scattered from a sample surface. It is particularly useful for obtaining the absorption spectra of powdered samples and for determining the band gap energy of semiconductors.
For cadmium compounds, DRS can reveal information about their electronic structure. The spectra typically show a band edge absorption from which the optical band gap can be calculated using the Kubelka-Munk function. tandfonline.com For instance, in studies of cadmium carbonate (CdCO₃) films, a precursor material, the diffuse reflectance spectra showed a distinct absorption edge, allowing for the determination of the material's bandgap. cdnsciencepub.com Similarly, the DRS of cadmium oxide (CdO) nanoparticles, which can be formed from the thermal dissociation of cadmium salts, shows broad absorption in the UV-visible region. tandfonline.com While specific DRS data for pure this compound is not extensively reported, the technique is broadly applied to related cadmium compounds to investigate their optical and semiconductor properties. tandfonline.comoup.com These studies indicate that the electronic transitions and band structure are sensitive to the composition and crystal structure of the material. tandfonline.com
Coordination Chemistry and Complex Formation of Cadmium Ii with Nitrite Ligands
Chelation and Ligand Binding Modes of Nitrite (B80452) (e.g., κ¹-N, κ¹-O, κ²-O,O')
The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro, κ¹-N) or one of the oxygen atoms (nitrito, κ¹-O). Furthermore, it can act as a bidentate ligand, chelating through both oxygen atoms (κ²-O,O'). The coordination mode adopted by the nitrite ligand in cadmium(II) complexes is influenced by several factors, including the steric and electronic properties of other ligands in the coordination sphere, the solvent, and the counter-ion.
In aqueous solutions, Raman spectral studies have provided evidence that the nitrite ion can chelate to the cadmium(II) ion through both oxygen atoms (κ²-O,O'). cdnsciencepub.com This is inferred from a high-intensity, high-frequency deformation mode and low-intensity N-O stretching bands with frequencies similar to those of the solvated nitrite ion. cdnsciencepub.com In solid-state structures, both monodentate and bidentate coordination modes have been observed. For instance, in a dinuclear cadmium(II) complex with a 1,4-diazabicyclo[2.2.2]octane derivative, the nitrite ligand was found to be chelating (κ²-O,O'). nih.gov Conversely, in a mononuclear complex with a related ligand, two bidentate nitrite groups were present. nih.gov
Solution Chemistry: Formation Constants and Equilibrium Studies of Cadmium-Nitrite Interactions
The interaction between cadmium(II) ions and nitrite ligands in aqueous solution leads to the formation of a series of mononuclear complexes, Cd(NO₂)n²⁻ⁿ. The stability and distribution of these species can be quantified by their formation constants. Potentiometric and Raman spectroscopic methods have been employed to determine these constants.
Raman spectral studies of aqueous solutions containing Cd²⁺ and NO₂⁻ have allowed for the measurement of free nitrite concentration, enabling the calculation of the average ligand number and subsequent determination of cumulative formation constants (β). cdnsciencepub.com The following table summarizes the cumulative and stepwise formation constants for cadmium-nitrite complexes determined by Raman spectroscopy. cdnsciencepub.com
| Complex | Cumulative Formation Constant (β) | Log β | Stepwise Formation Constant (K) |
| [Cd(NO₂)]⁺ | β₁ = 61.6 | 1.79 | K₁ = 61.6 |
| [Cd(NO₂)₂] | β₂ = 993 | 3.00 | K₂ = 16.1 |
| [Cd(NO₂)₃]⁻ | β₃ = 2390 | 3.38 | K₃ = 2.41 |
| [Cd(NO₂)₄]²⁻ | β₄ = 1899 | 3.28 | K₄ = 0.79 |
These data indicate a stepwise formation of complexes, with the stability generally decreasing with the addition of subsequent ligands. The formation of these complex ions is a classic example of a Lewis acid-base interaction, where the Cd²⁺ ion acts as a Lewis acid and the nitrite ligand as a Lewis base. libretexts.org Equilibrium studies are crucial for understanding the speciation of cadmium in the presence of nitrite, which has implications for its bioavailability and mobility in environmental and biological systems.
Design and Synthesis of Novel Cadmium(II)-Nitrite Coordination Compounds
The synthesis of new cadmium(II)-nitrite complexes is an active area of research, driven by the potential for novel structures and properties.
Mononuclear and Dinuclear Complexes
The reaction of cadmium(II) salts with nitrite sources in the presence of various organic ligands can lead to the formation of both mononuclear and dinuclear complexes. The nuclearity of the resulting complex is often dictated by the nature of the auxiliary ligands and the reaction conditions.
For example, the reaction of cadmium(II) bromide with 1-(2-hydroxyethyl)-4-aza-1-azoniabicyclo[2.2.2]octane bromide and sodium nitrite resulted in a dinuclear complex, [Cd₂(Br)₄(C₈H₁₅N₂O₂)₂(NO₂)₂]·2H₂O. nih.gov In this structure, each cadmium(II) center is part of a centrosymmetric dimer, coordinated by bridging and terminal bromide atoms, a chelating nitrite ligand, and the organic ligand. nih.gov In contrast, using a related cyanomethyl-substituted diazabicyclo[2.2.2]octane ligand under similar conditions yielded a mononuclear complex, [CdBr(C₈H₁₄N₃)(NO₂)₂(H₂O)]·H₂O, where the cadmium(II) ion is seven-coordinated. nih.gov
Dinuclear cadmium(II) complexes with phenoxo-bridged structures have also been synthesized using Schiff base ligands. For instance, the reaction of cadmium(II) nitrate (B79036) with a tetradentate Schiff base ligand produced the dinuclear complex [Cd₂(L)₂(NO₃)₂]. researchgate.net While this specific example involves nitrate, similar synthetic strategies could be adapted for nitrite-containing analogues.
Metal-Organic Hybrid Materials and Coordination Polymers Incorporating Nitrite
Cadmium(II) is a versatile node for the construction of coordination polymers and metal-organic frameworks (MOFs) due to its flexible coordination geometry. mdpi.com The incorporation of nitrite as a ligand in these extended structures can influence their dimensionality and properties.
A 2D cadmium(II) coordination polymer, [Cd(L)(NO₂)₂]n, where L is 1,2-bis(1-(pyridin-3-yl)ethylidene)hydrazine, has been synthesized using a sonochemical method. semanticscholar.org In this structure, the cadmium(II) ion is seven-coordinated by two nitrogen atoms from the Schiff base ligand and five oxygen atoms from three nitrite anions. semanticscholar.org The nitrite anions play a crucial role, with one acting as a bidentate chelating ligand and two acting as μ₂-bridging ligands, linking the cadmium centers into a 2D sheet. semanticscholar.org This demonstrates how the versatile coordination of nitrite can be exploited to build higher-dimensional structures.
The synthesis of such materials often involves the reaction of a cadmium(II) salt, a bridging organic ligand, and a source of nitrite. Solvothermal and ultrasound-assisted methods are common synthetic techniques employed. semanticscholar.orgmdpi.com The resulting coordination polymers can exhibit interesting properties, such as luminescence. mdpi.com
Development of Quasi-Aromatic Möbius Chelate Complexes
An intriguing area of cadmium coordination chemistry involves the formation of complexes with quasi-aromatic Möbius chelate rings. These complexes are formed with bulky, helical organic ligands that, upon coordination to the metal center, create a twisted, continuous π-system with Möbius topology.
Research has shown the design and synthesis of quasi-aromatic Möbius chelates of cadmium(II) incorporating both nitrite and nitrate ligands. sciprofiles.comorcid.org A complex with the general formula [Cd(NO₂)x(NO₃)₂₋x(L)]·2MeOH (where L is a bulky helical ligand derived from benzildihydrazone and 2-pyridinecarboxaldehyde) was synthesized by reacting Cd(NO₃)₂·4H₂O and the ligand in the presence of NaNO₂. sciprofiles.com In this structure, the anions exhibit a chelate κ²-O,O-coordination mode. sciprofiles.com Computational studies, including the electron density of delocalized bonds (EDDB) function, have confirmed the sizeable π-delocalization within the twisted ligand, supporting the quasi-aromatic Möbius character of the Cd-L chelate ring. sciprofiles.comresearchgate.net These findings open up new avenues in the design of cadmium complexes with unusual electronic properties. researchgate.netacs.org
Influence of Auxiliary Ligands (e.g., Nicotinamide (B372718), Oxalate (B1200264), Diazabicyclo[2.2.2]octane Derivatives) on Coordination Environment
The coordination environment around the cadmium(II) center in nitrite complexes is highly dependent on the nature of the auxiliary ligands present in the system. These ligands can influence the coordination number, geometry, and the binding mode of the nitrite ion itself.
Nicotinamide: Nicotinamide, a form of vitamin B3, can coordinate to cadmium(II) through the pyridine (B92270) nitrogen atom. In mixed-ligand complexes of cadmium(II) with nitrate and nicotinamide, mononuclear species with distorted pentagonal bipyramid or regular octahedral geometries have been observed. mdpi.com The presence of nicotinamide and the choice of solvent can influence whether the anion (nitrate in this case) coordinates and in what fashion (monodentate vs. bidentate). mdpi.commdpi.com Similar influences can be expected in nitrite-containing systems.
Oxalate: Oxalate is a bidentate chelating ligand that can also act as a bridging ligand to form polynuclear complexes. In a mixed-ligand system with cadmium(II), nicotinamide, and oxalate, a 2D polymeric complex was formed where oxalate anions bridge the metal ions in two different ways. mdpi.com The strong chelating and bridging ability of oxalate can compete with or complement the coordination of nitrite, leading to complex structural outcomes.
Diazabicyclo[2.2.2]octane (DABCO) Derivatives: As discussed previously, quaternized derivatives of DABCO have been used to synthesize both mononuclear and dinuclear cadmium(II) complexes containing bromide and nitrite ligands. nih.gov The steric bulk and charge of these ligands influence the final structure. In the dinuclear complex, the cadmium center adopts a distorted octahedral geometry, while in the mononuclear complex, it is seven-coordinated with a distorted pentagonal-bipyramidal environment. nih.gov This highlights how subtle changes in the auxiliary ligand can dramatically alter the coordination sphere of the cadmium ion.
Theoretical and Computational Chemistry of Cadmium Nitrite Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mountainscholar.orgwikipedia.org It is frequently employed to calculate the properties of cadmium-containing complexes, providing detailed information on their molecular geometry, stability, and the nature of the chemical bonds.
Researchers utilize DFT to optimize the molecular geometry of cadmium complexes, determining bond lengths and angles in their ground state. For instance, in a study on a cadmium(II) complex with quinaldic acid, geometry optimizations were performed using the B3LYP and mPW1PW91 functionals to understand its structure. researchgate.net Similarly, the geometry of cadmium nitrate (B79036) tetrahydrate has been taken from crystal structures and further optimized to study its properties. acs.org DFT calculations have been successfully used to predict and reproduce the structural properties of various main group compounds. scispace.com
A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov For example, in a study of a cadmium 1,10-phenanthroline (B135089) nitrate complex, the calculated HOMO and LUMO energies revealed that charge transfer occurs within the molecule. nih.govresearchgate.net The stability of cadmium complexes is often indicated by a large HOMO-LUMO gap. researchgate.netjyu.fi
Natural Bond Orbital (NBO) analysis is another technique often coupled with DFT calculations. NBO analysis investigates charge transfer and intramolecular interactions. In studies of cadmium complexes, NBO analysis has been used to understand the ionic and covalent character of the metal-ligand bonds. nih.gov For example, in cadmium complexes with tetrabenzoporphyrin, the Cd-N bonds were found to have a substantial ionic character. nih.gov
Table 1: Summary of DFT Functionals and Basis Sets Used in Cadmium Complex Studies
| Cadmium Complex Studied | DFT Functional(s) | Basis Set(s) | Reference |
|---|---|---|---|
| [Cd(phen)2(NO3)2] | B3LYP | 3-21G(d,p) | nih.govresearchgate.net |
| Cadmium Nitrate Tetrahydrate | B3LYP, B3PW91 | 3-21G, DZVP, Sadlej | acs.org |
| [Cd(quin)2(H2O)2] | B3LYP, mPW1PW91 | Not Specified | researchgate.net |
| CdTBP | Not Specified | def2-TZVP | nih.gov |
Molecular Modeling and Docking Studies of Cadmium-Nitrite Interactions with Biomolecules (e.g., Proteins, Enzymes)
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.commdpi.com These methods are invaluable for understanding how cadmium ions and their complexes, including cadmium nitrite (B80452), might interact with biological macromolecules like proteins and enzymes, which is crucial for toxicology and drug design. mdpi.comacs.org
A key example of such a study involves the investigation of cadmium's inhibitory effect on nitrate reductase, an enzyme critical for nitrogen assimilation. frontiersin.org Although this study focuses on nitrate, the principles are applicable to the structurally similar nitrite ion. Using homology modeling, a 3D structure of rice nitrate reductase (OsNR) was created. Molecular docking simulations were then performed to explore the binding of cadmium, nitrate, and nitrite to the enzyme's active site. frontiersin.org
The results indicated that cadmium competes with nitrate and nitrite for the enzyme's active site. frontiersin.org The docking analysis identified specific amino acid residues involved in the interaction. In the simulated [OsNR-Nitrite-Cd] complex, cadmium was found to interact with several residues, including some that are also involved in binding nitrite. This competition at the active site provides a molecular-level explanation for the observed inhibition of nitrate reductase activity by cadmium. frontiersin.org
Similar docking studies have been conducted on other cadmium complexes to investigate their interactions with DNA and proteins like Bovine Serum Albumin (BSA). researchgate.netnih.gov These studies reveal that cadmium complexes can bind to biomolecules through various forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.net The binding affinity, often expressed as binding energy (kcal/mol), quantifies the strength of these interactions. jyu.fimdpi.com
Table 2: Interacting Residues in the [OsNR-Nitrite-Cd] Complex from Molecular Docking
| Molecule | Interacting Amino Acid Residues | Common Residues (Cd and Nitrite) | Reference |
|---|---|---|---|
| Cadmium (Cd) | Arg197, Arg529, Asn331, Asp330, His147, Met473, Ser530, Thr531 | Asn331, Met473, Ser530 | frontiersin.org |
| Nitrite (in complex with Cd) | Asn331, Met473, Ser530 |
Analysis of Electron Density and Chemical Bonding (e.g., ETS-NOCV Method)
To gain a deeper understanding of the chemical bonds within cadmium nitrite systems, advanced computational analysis methods are employed. The Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method is a particularly powerful tool for analyzing the nature of chemical bonds. researchgate.netyoutube.com It partitions the total interaction energy between molecular fragments into several meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction energy. nih.gov
The ETS-NOCV approach provides both a quantitative energy decomposition and a qualitative, visual representation of the charge rearrangement upon bond formation. youtube.com The orbital interaction term (ΔEorb) can be decomposed into contributions from different pairs of natural orbitals for chemical valence (NOCVs). Each NOCV pair represents a specific channel of charge flow (deformation density channel), such as σ-donation and π-back-donation, which are fundamental concepts in the bonding of transition metal complexes. researchgate.netyoutube.com
ΔE_elstat : The electrostatic attraction between the positively charged cadmium ion and the negatively charged nitrite ligands.
ΔE_Pauli : The repulsive energy arising from the interaction of filled orbitals on the metal and ligands.
ΔE_orb : The stabilizing energy from the mixing of orbitals. This term would be further broken down to quantify the donation of electron density from the filled orbitals of the nitrite ligands to the empty orbitals of the cadmium ion (ligand-to-metal donation).
This detailed breakdown allows for a precise description of the Cd-NO₂ bond, distinguishing the contributions of electrostatic forces and covalent (orbital) interactions. rsc.orgresearchgate.net
Quantum Chemical Simulations of Spectroscopic Properties
Quantum chemical calculations are instrumental in simulating and interpreting the spectroscopic properties of molecules, providing a direct link between theoretical models and experimental observations. researchgate.netaspbs.com For cadmium nitrite systems, these simulations can predict vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
NMR Spectroscopy: One of the most powerful applications is the calculation of ¹¹³Cd NMR chemical shifts. Theoretical calculations using both Hartree-Fock (HF) and DFT methods have been performed for various cadmium complexes, including cadmium nitrate tetrahydrate [Cd(NO₃)₂(H₂O)₄]. acs.orgresearchgate.netacs.org Studies have shown that DFT calculations generally provide a better match with experimental chemical shift values than HF calculations. acs.orgacs.org The accuracy of these simulations is sensitive to the chosen basis set and improves significantly when the surrounding solvent or crystal environment, such as water molecules involved in hydrogen bonding, is included in the model. acs.orgacs.org
Vibrational Spectroscopy: Theoretical simulations are also used to calculate harmonic vibrational frequencies, which can be compared with experimental infrared (IR) spectra. For the [Cd(phen)₂(NO₃)₂] complex, DFT calculations were used to simulate the IR spectrum, and the results showed good agreement with the observed spectrum, aiding in the assignment of specific vibrational modes, such as the Cd-N and Cd-O stretching vibrations. nih.govresearchgate.net Similar studies on other cadmium complexes have also demonstrated the utility of DFT in assigning characteristic bands in IR spectra. researchgate.net
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.gov These calculations can predict the energies of electronic transitions, such as the Q-band in porphyrin-based cadmium complexes. nih.gov By analyzing the molecular orbitals involved in these transitions, researchers can understand the nature of the electronic excitations. researchgate.net
Table 3: Comparison of Calculated and Experimental Spectroscopic Data for Cadmium Complexes
| Complex | Spectroscopic Property | Computational Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|---|
| Cd(NO₃)₂(H₂O)₄ | ¹¹³Cd Isotropic Chemical Shift | DFT (Sadlej basis set) | Set to -102.2 ppm for reference | -102.2 ppm | acs.org |
| [Cd(phen)₂(NO₃)₂] | Cd-N Stretching Vibration | DFT/B3LYP | Calculated spectrum showed good agreement | ~504 cm⁻¹ | researchgate.net |
| [Cd(phen)₂(NO₃)₂] | Cd-O Stretching Vibration | DFT/B3LYP | Calculated spectrum showed good agreement | ~445 cm⁻¹ | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Cadmium Nitrite Transformations
Redox Chemistry: Cadmium-Mediated Nitrate (B79036) Reduction to Nitrite (B80452)
Cd + NO₃⁻ + 2H⁺ → NO₂⁻ + Cd²⁺ + H₂O researchgate.net
This reaction is foundational to various analytical methods for quantifying nitrate in water and other environmental samples. researchgate.netnemi.govresearchgate.net
The reduction of nitrate is commonly carried out in a heterogeneous system using a column packed with cadmium granules. researchgate.netnemi.gov To enhance the reduction efficiency, the cadmium is often coated with copper, creating what is known as a copperized cadmium column. researchgate.netresearchgate.netnemi.govresearchgate.netcambridge.org
The process involves passing a nitrate-containing sample through the column. nemi.gov The copper coating on the cadmium granules is believed to catalyze the reduction process, although the precise mechanism has been a subject of investigation. Some studies suggest that the presence of copper ions in the solution may be more critical than the copper coating itself. researchgate.net It has been observed that cadmium without a copper coating can effectively reduce nitrate to nitrite if copper ions are added to the sample solution. researchgate.net
The reduction efficiency of the column is influenced by several factors, including the physical characteristics of the column and the cadmium granules. researchgate.net The concomitant reduction of dissolved oxygen can also be a complicating factor, as it can lead to the in-situ generation of hydroxide (B78521), affecting pH control. researchgate.net De-oxygenation of the carrier solution can mitigate this issue and extend the column's lifespan. researchgate.net
Table 1: Factors Affecting Copperized Cadmium Column Efficiency
| Factor | Description | Impact on Reduction |
|---|---|---|
| Copper Coating | A layer of copper deposited on cadmium granules. | Generally enhances reduction efficiency, though the role of dissolved copper ions is also significant. researchgate.net |
| Particle Size | The size of the cadmium granules in the column. | Influences the surface area available for reaction and sample dispersion. researchgate.net |
| Column Dimensions | The length and diameter of the reduction column. | Affects the residence time of the sample in the column. researchgate.net |
| Flow Rate | The speed at which the sample passes through the column. | A slower flow rate can increase contact time, improving reduction efficiency, especially for high nitrate concentrations. researchgate.net |
| Dissolved Oxygen | Presence of O₂ in the sample or carrier solution. | Can be reduced by cadmium, leading to pH changes and potential loss of column efficiency. researchgate.net |
The conversion of nitrate to nitrite using cadmium reduction follows pseudo-first-order reaction kinetics. nih.gov Kinetic studies are crucial for optimizing the reaction conditions to achieve a desirable and reproducible reduction rate. The rate of reduction is dependent on the contact time between the nitrate ions and the cadmium surface. researchgate.net
In analytical applications, such as flow injection analysis, optimizing the reaction rate is essential for achieving high sample throughput. researchgate.netresearchgate.net The reaction time can be controlled by adjusting the flow rate of the sample through the cadmium column. researchgate.net For instance, a convenient time interval for batch assays has been reported to be 75 to 90 minutes, with maximum reduction (around 85%) occurring at about 2 hours. nih.gov
The reactivity of the cadmium can also be a critical factor. Powdered cadmium is more reactive than granulated cadmium due to its larger surface area, leading to a faster reduction. mdpi.com However, overly reactive copperized powdered cadmium can lead to the further reduction of the newly formed nitrite, resulting in lower apparent yields. mdpi.com Therefore, careful control of experimental conditions is necessary for quantitative nitrate reduction. mdpi.com
Research has shown that different concentrations of Cd(II) can have varying effects on the nitrate reduction rate in biological denitrification processes. For example, a low concentration (10 mg/L) of Cd(II) was found to accelerate the nitrate reduction rate, while a high concentration (80 mg/L) severely decelerated it, leading to nitrite accumulation. nih.gov
The efficiency of cadmium-mediated nitrate reduction is significantly influenced by the chemical environment of the solution, particularly pH and the presence of chelating agents.
Chelating Agents: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), are often added to the sample solution. nemi.govcambridge.org These agents can prevent the interference of certain metal ions, like iron and copper, which can precipitate in the column or otherwise reduce its efficiency. nemi.gov EDTA can also enhance the bioavailability and mobility of cadmium in certain contexts, such as phytoremediation, by forming soluble complexes with the metal. neptjournal.comnih.govmdpi.com However, the presence of chelating agents can also influence the reduction process itself, and their effects need to be carefully considered. researchgate.net
Table 2: Influence of Solution Parameters on Cadmium-Mediated Nitrate Reduction
| Parameter | Influence | Notes |
|---|---|---|
| pH | Affects reaction rate and efficiency. researchgate.netnih.gov | The reaction consumes H⁺, making a stable, often buffered, pH crucial for consistent results. researchgate.netnih.gov |
| Chelating Agents (e.g., EDTA) | Prevent interference from other metal ions. nemi.gov | Can form complexes with cadmium and other metals, affecting their reactivity and preventing precipitation in the reduction column. nemi.govneptjournal.com |
| Interfering Ions | Ions like sulfide (B99878), chloride, copper, and iron can interfere. researchgate.net | Can reduce the efficiency of the reduction process. Chelating agents can mitigate some of these interferences. researchgate.netnemi.gov |
Thermal Decomposition Pathways and Products of Cadmium Dinitrite
Information specifically on the thermal decomposition of this compound (Cd(NO₂)₂) is limited in readily available literature. However, the thermal behavior of the related compound, cadmium nitrate (Cd(NO₃)₂), provides some insight. When heated to decomposition, cadmium nitrate is known to emit toxic fumes of cadmium oxide and nitrogen oxides. nih.govwikipedia.orgnoaa.gov
A study on the thermal decomposition of a cadmium-hexamethylenetetramine (HMTA) precursor complex, [{Cd(HMTA)(NO₃)₂(H₂O)₂}n], showed a multi-step decomposition process. researchgate.net The final, highly thermally stable residue at higher temperatures was identified as cadmium oxide (CdO). researchgate.netbiointerfaceresearch.com The decomposition of the nitrate groups was a key part of this process. researchgate.net Similarly, the thermal decomposition of hydrated d-metal nitrates, including cadmium, generally proceeds through stages involving partial dehydration, the formation of oxo-nitrates and hydroxide nitrates, and ultimately the formation of the corresponding metal oxide. researchgate.net It is plausible that the thermal decomposition of this compound would also yield cadmium oxide and various oxides of nitrogen as primary products. ontosight.ai
Photochemical Reactivity of Cadmium Nitrite Complexes
The photochemical reactivity of metal nitrite complexes is an area of active research, often involving linkage isomerization where the nitrite ligand (NO₂⁻) can coordinate to the metal center through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO). acs.org
While specific studies focusing solely on the photochemical reactivity of simple this compound are not abundant, related research provides valuable context. For instance, the photochemistry of nitrosylpentacyanoferrate(II) has been studied in the presence of cadmium sulfide (CdS) as a semiconductor, indicating the potential for cadmium compounds to participate in photochemical reactions. dost.gov.ph
In the broader context of metal-nitrite complexes, light can induce the conversion between nitro and nitrito isomers. acs.org For example, analogous nickel(II) and palladium(II) nitrite complexes exhibit photoswitching properties in the solid state, where irradiation with light of a specific wavelength can convert the more stable nitro form to the metastable endo-nitrito form. acs.org This process is often reversible, either thermally or by irradiation with a different wavelength of light. The efficiency of this photoswitching can be influenced by factors such as the metal center and the crystal packing environment. acs.org
Furthermore, the photolysis of nitrate on atmospheric particles, which can be influenced by the presence of various metal ions, is known to produce reactive nitrogen species. researchgate.net This suggests that cadmium ions on particle surfaces could potentially play a role in the photochemical transformation of nitrogen-containing species in the environment.
Advanced Materials Science Applications of Cadmium Nitrite Compounds
Precursors for Metal Oxide Nanoparticle Synthesis (e.g., Cadmium Oxide Nanoparticles)
Cadmium nitrite-containing coordination polymers serve as effective precursors for the synthesis of cadmium oxide (CdO) nanoparticles. The thermal decomposition (thermolysis) of these polymers offers a pathway to produce CdO nanoparticles with controlled size and morphology.
A notable example involves a 2D cadmium(II) coordination polymer, [Cd(L)(NO₂)₂]n, where L is 1,2-bis(1-(pyridin-3-yl)ethylidene)hydrazine. mdpi.com This polymer, synthesized using a sonochemical method, can be thermolysed at 180°C in the presence of oleic acid as a surfactant to yield CdO nanoparticles. mdpi.com The resulting nanoparticles are orange in color and can be separated and purified through centrifugation. mdpi.com The thermal stability of this precursor was evaluated using thermogravimetric analysis (TGA), which showed that the compound is stable up to 125°C and decomposes in stages, with the final residue at 800°C being CdO. mdpi.com
Similarly, other cadmium coordination polymers, often synthesized from cadmium nitrate (B79036) and organic ligands, have been used to produce CdO nanoparticles. mdpi.comsemanticscholar.org For instance, nanospheres of a coordination polymer, {[Cd₂(µ-HL)(µ-L)(NO₃)₃(H₂O)]·H₂O}n, were prepared sonochemically and then subjected to thermolysis in the presence of a surfactant to form CdO nanospheres with an average diameter of 10 nm. mdpi.com Another method involves the calcination of a cadmium-hexamethylenetetramine (HMTA) complex, [{Cd(HMTA)(NO₃)₂(H₂O)₂}n], at 500°C for 2 hours to produce pure, crystalline CdO nanoparticles. semanticscholar.org The choice of the precursor and the decomposition conditions, such as temperature and atmosphere, are crucial in determining the properties of the final CdO nanoparticles. mdpi.comsemanticscholar.org
The sol-gel method is another technique used, where cadmium nitrate tetrahydrate and aqueous ammonium (B1175870) hydroxide (B78521) are used as precursors to create a gel, which is then calcined at high temperatures (e.g., 600°C) to obtain CdO nanoparticles. ignited.inaip.org
Table 1: Cadmium Nitrite (B80452)/Nitrate Coordination Polymers as Precursors for CdO Nanoparticle Synthesis
| Precursor Compound | Synthesis Method for Nanoparticles | Conditions | Resulting Nanoparticle | Reference |
|---|---|---|---|---|
| [Cd(L)(NO₂)₂]n (L = 1,2-bis(1-(pyridin-3-yl)ethylidene)hydrazine) | Thermolysis | 180°C with oleic acid | CdO nanoparticles | mdpi.com |
| {[Cd₂(µ-HL)(µ-L)(NO₃)₃(H₂O)]·H₂O}n (HL = pyridine-2-carboxaldehyde isonicotinoyl hydrazone) | Thermolysis | - | CdO nanospheres (~10 nm) | mdpi.com |
| [{Cd(HMTA)(NO₃)₂(H₂O)₂}n] (HMTA = hexamethylenetetramine) | Calcination | 500°C for 2 hours | Cubic CdO nanoparticles | semanticscholar.org |
| [CdL₀.₅(NO₃)(H₂O)] (L = N,N-bis(O-hydroxyacetophenone)ethylene diamine) | Calcination | 673 K (400°C) | CdO nanoparticles | iau.ir |
Catalytic Applications in Organic and Inorganic Transformations
Cadmium(II) coordination polymers, including those with nitrite or related ligands, have demonstrated potential as heterogeneous catalysts in various chemical reactions. The catalytic activity often stems from the Lewis acidic nature of the cadmium(II) centers. mdpi.com
For example, a ribbon-chain coordination polymer synthesized from cadmium nitrate and N,N'-bis-(3-pyridyl) terephthalamide (B1206420) has shown catalytic properties. azom.com Another study reported two mononuclear coordination complexes, [Co(4,5-Imdc)₂(H₂O)₂] and [Cd(4,5-Imdc)₂(H₂O)₃]·H₂O, that act as efficient and reusable heterogeneous catalysts for the synthesis of pyrano[2,3,c]pyrazoles at room temperature. researchgate.net
The catalytic efficiency of these materials is influenced by their structural features, such as porosity and the accessibility of active metal sites. mdpi.com For instance, a cadmium(II) coordination polymer, {[Cd₃(bidc)₂(DMF)₂(H₂O)₂]·H₂O}n, has been successfully used as a catalyst for the coupling reaction of benzaldehyde (B42025), phenylacetylene, and piperidine. mdpi.com Similarly, a nanosized supramolecular coordination polymer, [Cd(EN)₂(SCN)₂] (where EN is ethyl nicotinate), has shown strong catalytic activity in the degradation of indigo (B80030) carmine (B74029) dye under UV or ultrasonic irradiation. researcher.lifersc.orgnih.gov
Table 2: Catalytic Applications of Cadmium-Based Coordination Polymers
| Catalyst | Reaction Catalyzed | Key Findings | Reference |
|---|---|---|---|
| [Cd(4,5-Imdc)₂(H₂O)₃]·H₂O | Synthesis of pyrano[2,3,c]pyrazoles | High yields (92-98%) at room temperature, reusable for up to six cycles. researchgate.net | researchgate.net |
| {[Cd₃(bidc)₂(DMF)₂(H₂O)₂]·H₂O}n | Coupling of benzaldehyde, phenylacetylene, and piperidine | Conversion of benzaldehyde was 90.9% in the first cycle. mdpi.com | mdpi.com |
| [Cd(EN)₂(SCN)₂] | Degradation of indigo carmine dye | Highly efficient under UV or ultrasonic conditions. researcher.lifersc.orgnih.gov | researcher.lifersc.orgnih.gov |
Development of Functional Materials (e.g., Optoelectronic, Dielectric) from Coordination Polymers
Cadmium-based coordination polymers are being explored for their potential in creating functional materials with specific optoelectronic and dielectric properties. The d¹⁰ electronic configuration of the Cd(II) ion, combined with the nature of the organic ligands, can lead to materials with interesting luminescent and electrical characteristics. nih.gov
Optoelectronic Properties: Many cadmium coordination polymers exhibit luminescence, which can originate from the organic ligands (intra-ligand transitions) or from charge-transfer processes. nih.gov These properties make them candidates for applications in sensors and organic light-emitting diodes (OLEDs). For example, a 1D cadmium(II) coordination polymer, {[Cd(C₁₂H₁₀N₂O₆)(C₁₂H₈N₂)(H₂O)]·5H₂O}n, exhibits scintillation under X-ray excitation and photoluminescence with fast decay times, suggesting its potential use in imaging systems like PET scanners. mdpi.com Another cadmium(II) coordination polymer, [Cd₂(ptpy)₂.₅(atc)₄]n, was used to fabricate an OLED. mdpi.com
Furthermore, the luminescent properties of some cadmium coordination polymers can be utilized for chemical sensing. nih.govacs.org For example, certain cadmium-based metal-organic frameworks (MOFs) have shown high sensitivity and selectivity in detecting Fe³⁺ ions and nitro compounds through fluorescence quenching. acs.org
Dielectric Properties: The dielectric properties of coordination polymers are influenced by their crystal structure and the presence of polar molecules within the framework. Research on cadmium-based coordination polymers has shown that it is possible to tune their dielectric constants. For instance, a 2D cadmium coordination polymer, [Cd₂(FBA)₂(DMA)₂]·THF, exhibited a dielectric constant (κ) of approximately 10.5. rsc.org This value significantly decreased to about 4.6 after the removal of the polar solvent molecules, demonstrating that the dielectric behavior can be controlled. rsc.org This tunability makes such materials interesting for applications as high-κ or low-κ dielectrics in electronic devices. rsc.org
Table 3: Functional Properties of Cadmium Coordination Polymers
| Compound | Property | Application | Reference |
|---|---|---|---|
| {[Cd(C₁₂H₁₀N₂O₆)(C₁₂H₈N₂)(H₂O)]·5H₂O}n | Scintillation, Photoluminescence | Medical imaging (e.g., PET) | mdpi.com |
| [Cd₂(ptpy)₂.₅(atc)₄]n | Electroluminescence | Organic Light-Emitting Diodes (OLEDs) | mdpi.com |
| [Cd(HL)₂] and related MOFs | Fluorescence Quenching | Chemical sensing (Fe³⁺, nitro compounds) | acs.org |
| [Cd₂(FBA)₂(DMA)₂]·THF | Dielectric | Tunable dielectric materials for electronics | rsc.org |
Environmental Chemistry and Biogeochemical Pathways of Cadmium Nitrite Non Toxicological Aspects
Cadmium Speciation and Transformation in Natural Waters and Sediments
The environmental impact and mobility of cadmium are fundamentally governed by its chemical form, or speciation. In natural waters and sediments, cadmium can exist in various forms, which are in a dynamic equilibrium influenced by the physicochemical properties of the environment such as pH, redox potential (Eh), and the presence of other ions and organic matter. mdpi.comtandfonline.com
Upon dissolution, cadmium dinitrite releases the hydrated cadmium ion (Cd²⁺(aq)), which is its most bioavailable and mobile form. nih.gov However, this free ion can undergo several transformation processes:
Complexation with Inorganic Ligands: In aquatic systems, Cd²⁺ can form soluble complexes with various inorganic anions. Common complexes include those with chloride (CdCl⁺), sulfate (B86663) (CdSO₄), and carbonate ([Cd(CO₃)₂]²⁻). researchgate.net The formation of these complexes can influence cadmium's mobility and bioavailability.
Adsorption and Binding: The Cd²⁺ ion readily adsorbs onto the surfaces of solid particles like clay minerals, hydrous iron and manganese oxides, and organic matter. nih.gov This process transfers cadmium from the aqueous phase to sediments and suspended particulate matter, which often act as the primary reservoirs for heavy metals in aquatic ecosystems. tandfonline.com
Precipitation: Under specific chemical conditions, cadmium can precipitate out of the solution to form insoluble compounds. For instance, in anoxic (low-oxygen) environments rich in sulfur, the formation of cadmium sulfide (B99878) (CdS) can significantly reduce cadmium's solubility and mobility. mdpi.com Conversely, in oxic and acidic conditions, cadmium tends to be more mobile. nih.gov
The distribution of cadmium among these different forms is critical for its fate. A common method to categorize these forms in soils and sediments is through sequential extraction procedures, which separate the metal into fractions based on its binding strength. mdpi.com
Table 1: Common Geochemical Fractions of Cadmium in Sediments This table outlines the typical speciation of cadmium in solid phases, categorized by the Tessier extraction method, and describes the environmental mobility of each fraction. mdpi.com
| Fraction Name | Description | Chemical Binding | Environmental Mobility & Bioavailability |
| Exchangeable (EX) | Cadmium held by electrostatic attraction on the surface of soil or sediment particles. Includes the water-soluble state. mdpi.com | Adsorbed on surfaces of clay, oxides, and organic matter. | High. This fraction is weakly bound and can be easily released into the pore water, making it readily available for biological uptake. mdpi.com |
| Carbonate-Bound (CAB) | Cadmium co-precipitated with or specifically adsorbed to carbonate minerals. mdpi.com | Associated with minerals like calcite and dolomite. | Moderate. This fraction is sensitive to changes in pH; a decrease in pH can lead to the dissolution of carbonates and the release of cadmium. mdpi.commdpi.com |
| Fe-Mn Oxide-Bound (FMO) | Cadmium adsorbed onto or incorporated within iron and manganese oxide and hydroxide (B78521) minerals. mdpi.com | Bound to minerals such as ferrihydrite, goethite, and birnessite. | Low to Moderate. This fraction is stable under oxic conditions but can be released if conditions become reducing (anoxic), leading to the dissolution of Fe/Mn oxides. mdpi.commdpi.com |
| Organic-Bound (ORB) | Cadmium complexed with or bound to various forms of organic matter, such as humic and fulvic acids. mdpi.com | Chelation and complexation with organic functional groups. | Low. Cadmium in this fraction is strongly bound. Its release depends on the decomposition of the organic matter. usda.gov |
| Residual (RES) | Cadmium incorporated into the crystal lattice of primary and secondary minerals. mdpi.com | Held within the silicate (B1173343) mineral structure. | Very Low. This fraction is considered geochemically and biologically inert and is only released through the slow process of mineral weathering. mdpi.com |
Role of Cadmium in Nitrogen Biogeochemical Cycling
The dissociation of this compound releases both cadmium (Cd²⁺) and nitrite (B80452) (NO₂⁻), two components that can significantly influence the nitrogen cycle. Nitrite is a central intermediate in key microbial processes such as nitrification and denitrification, and cadmium can interfere with the microbes that mediate these transformations.
Cadmium is a non-essential element for microorganisms and can disrupt crucial metabolic functions. frontiersin.org Its presence in soil and water can alter the rates of microbial nitrogen transformations. Studies show that cadmium contamination significantly decreases the abundance of key functional genes responsible for nitrification and denitrification. nih.gov
Nitrification: This two-step process involves the oxidation of ammonia (B1221849) to nitrite, and then nitrite to nitrate (B79036). Cadmium has been shown to inhibit nitrification, with higher concentrations leading to a more pronounced negative effect. researchgate.net This inhibition can lead to the accumulation of ammonia and a reduction in nitrate availability.
Denitrification: This is the microbial reduction of nitrate and nitrite to gaseous nitrogen forms (N₂O, N₂), leading to the removal of fixed nitrogen from the system. Cadmium can severely hinder this process. Research indicates that high concentrations of Cd(II) can inhibit nitrate and nitrite removal activities. mdpi.com Specifically, cadmium can suppress the expression of genes like nirS and nirK, which code for nitrite reductase, a critical enzyme in the denitrification pathway. nih.govmdpi.com However, some studies have noted that very low concentrations of cadmium may have a minor, temporary stimulatory effect on denitrification, though the mechanism is not fully understood. mdpi.com
Table 2: Reported Effects of Cadmium on Key Microbial Nitrogen Cycling Processes
| Process | Key Microbial Groups | Functional Genes | Observed Effect of Cadmium | Reference(s) |
| Nitrification | Ammonia-Oxidizing Archaea & Bacteria | amoA | Inhibition; decreased gene copy numbers, with a greater toxic effect in non-flooded (oxic) soils. | nih.gov |
| Denitrification (Nitrite Reduction) | Denitrifying Bacteria | nirS, nirK | Strong inhibition at moderate to high concentrations; decreased gene copy numbers. Low concentrations may cause slight enhancement. | nih.govmdpi.com |
| Denitrification (Nitrous Oxide Reduction) | Denitrifying Bacteria | nosZ | Inhibition; decreased gene copy numbers, leading to potential accumulation of N₂O, a potent greenhouse gas. | nih.gov |
| Nitrogen Mineralization | General Heterotrophic Microbes | N/A | Cadmium can decrease microbial biomass nitrogen, initially inhibiting mineralization. Some studies show a later promotion effect under certain nutrient conditions. | researchgate.netmedcraveonline.comacs.org |
Beyond microbial pathways, the nitrite ion can participate in abiotic (non-biological) reactions, particularly with soil organic matter (SOM). When this compound introduces nitrite into acidic or organic-rich soils, it can be abiotically incorporated into the organic matrix. mdpi.comusda.gov This process, known as nitrosation, involves the reaction of nitrite with phenolic compounds and other components of SOM to form stable organic nitrogen compounds. mdpi.com
This abiotic pathway can be a significant mechanism for nitrogen retention in certain ecosystems, such as temperate rainforests with organic-rich soils. mdpi.com Studies using ¹⁵N-labeled nitrite have shown that a substantial portion of added nitrite can be rapidly transformed into dissolved organic nitrogen (DON) under anoxic conditions, preventing its loss through leaching or denitrification. mdpi.com The efficiency of this process increases as soil organic carbon content increases and soil pH decreases. mdpi.com Therefore, the fate of the nitrite component of this compound is not solely dependent on microbial activity but also on the inherent chemical reactivity of the soil or sediment environment.
Geochemical Mobility and Fate of Cadmium and Nitrite in Interacting Environmental Systems
The ultimate fate of this compound in the environment is determined by the combined mobility and reactivity of the Cd²⁺ and NO₂⁻ ions.
The geochemical mobility of cadmium is relatively high compared to other heavy metals like lead, particularly in oxic, acidic environments where it tends to exist as the soluble Cd²⁺ ion or as soluble complexes. nih.govresearchgate.net Its movement through soil and groundwater is primarily controlled by adsorption-desorption reactions. nih.gov In systems with high pH, abundant clay minerals, or significant organic matter, cadmium sorption is enhanced, reducing its mobility. nih.gov The long-term fate of cadmium often involves its accumulation in the upper horizons of soil or in the sediments of aquatic systems. cdc.gov Under anaerobic conditions, such as those found in waterlogged soils or deep sediments, the formation of highly insoluble cadmium sulfide can lead to its long-term immobilization. mdpi.comresearchgate.net
The nitrite ion is also highly mobile in water. However, its environmental persistence is typically low due to its rapid transformation. In most environments, nitrite is quickly either:
Oxidized to nitrate by nitrifying bacteria.
Reduced to nitrogen gases by denitrifying bacteria. nih.govmdpi.com
Abiotically incorporated into soil organic matter. mdpi.com
The interaction between the two ions is largely indirect. The microbial transformations of nitrite can influence local pH and redox conditions, which in turn can affect the speciation and mobility of cadmium. For example, denitrification tends to raise pH, which could promote cadmium adsorption. Conversely, nitrification is an acidifying process, which could enhance cadmium mobility. The primary control on the fate of the compound, however, remains the strong interaction of cadmium with the solid phase (sediments, soils) and the rapid biotic and abiotic transformation of the nitrite ion. nih.govmdpi.com
Future Research Directions and Emerging Trends
Exploration of Novel Synthesis Pathways for Cadmium Dinitrite Phases
Future research will likely concentrate on moving beyond traditional synthesis methods to create new phases and polymorphs of this compound with unique properties. The current understanding of its synthesis is limited, and a significant area for development is the exploration of non-aqueous and solid-state synthesis routes. These methods could yield materials with different crystal structures, thermal stabilities, and electronic properties. Investigating precursor chemistry, such as the use of different cadmium sources and nitrite (B80452) donors, will be crucial. Furthermore, the development of solvothermal and microwave-assisted synthesis techniques could offer pathways to nanocrystalline forms of this compound, opening doors to applications in catalysis and materials science. The synthesis of related complex compounds, such as Kₓ₋₂Cd(NO₂)ₓ, has been noted, suggesting a rich area for the exploration of multicomponent cadmium nitrite systems. lookchem.com
Advanced Characterization Techniques for In Situ Monitoring of Cadmium-Nitrite Reactivity
A deeper understanding of this compound's formation and reactivity requires the application of advanced, real-time characterization techniques. While Raman spectroscopy has been instrumental in studying cadmium-nitrite interactions in aqueous solutions and identifying characteristic spectral bands for the complex, the future lies in in situ monitoring. lookchem.com Techniques such as synchrotron-based X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) could provide real-time information on changes in cadmium's coordination environment and the crystalline phase during synthesis and decomposition. This would allow for a detailed mapping of reaction pathways and the identification of transient intermediates. Combining these techniques with simultaneous thermal analysis (STA) would offer a comprehensive picture of the structural and energetic changes that occur under different conditions.
Computational Design of New Cadmium Nitrite Materials with Tailored Properties
Computational chemistry and materials science are set to play a pivotal role in accelerating the discovery of new cadmium nitrite-based materials. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the structural, electronic, and vibrational properties of hypothetical this compound polymorphs and related coordination complexes. These computational models can guide synthetic efforts by identifying promising structures with desired functionalities, such as specific electronic bandgaps for semiconductor applications or tailored porosity for gas storage. Molecular dynamics simulations could also be used to understand the behavior of the nitrite ion and its interaction with cadmium in solution, providing insights into complex formation and reactivity at the atomic level. lookchem.com
Interdisciplinary Research at the Interface of Inorganic Chemistry, Materials Science, and Environmental Geochemistry
The future of this compound research will be heavily influenced by interdisciplinary collaboration. The intersection of inorganic chemistry, materials science, and environmental geochemistry presents numerous opportunities for innovative research.
Inorganic Chemistry and Materials Science: The synthesis of novel this compound-based coordination polymers and metal-organic frameworks (MOFs) could lead to new functional materials. The nitrite ligand's ability to coordinate in various modes makes it a versatile building block for creating complex architectures with potential applications in catalysis, sensing, and electronics.
Environmental Geochemistry: Understanding the behavior of cadmium and nitrite in the environment is crucial. Research in this area could focus on the role of this compound as a potential intermediate in the nitrogen cycle in contaminated environments. Investigating its stability, solubility, and interaction with other environmental components, such as minerals and organic matter, will be essential for assessing its environmental fate and transport. The biogeochemistry of cadmium is a subject of significant interest, particularly its interaction with major algal nutrients like nitrate (B79036) and phosphate in marine systems. While specific studies on this compound in this context are lacking, it represents a potential avenue for future investigation.
Q & A
Q. What are the established synthetic protocols for cadmium dinitrite, and how is its structural purity validated?
this compound is typically synthesized via reactions involving cadmium nitrate and sodium nitrite in methanol under controlled thermal conditions (333 K). For example, a convection tube method with 1,10-phenanthroline as a ligand yields crystalline products, which are analyzed via X-ray crystallography. Structural validation requires careful refinement to distinguish nitrite from nitrate groups, as disordered oxygen sites can lead to ambiguities. Carbon-bound hydrogen atoms are modeled using riding approximations (C—H 0.95 Å), and occupancy factors for disordered atoms are fixed based on refinement outcomes .
Q. What analytical techniques are recommended for detecting this compound in environmental matrices?
Inductively coupled plasma mass spectrometry (ICP-MS) and X-ray fluorescence (XRF) are standard for quantifying cadmium in soil and water samples. For speciation analysis, hyphenated techniques like HPLC-ICP-MS can differentiate this compound from other cadmium compounds. Researchers must adhere to protocols from authoritative sources (e.g., NIST Chemistry WebBook) to ensure accuracy and reproducibility .
Q. How does this compound’s bioavailability vary across environmental conditions?
Bioavailability depends on pH, organic matter content, and competing ions. In agricultural soils, this compound derived from phosphate fertilizers can accumulate in crops. Sequential extraction methods (e.g., Tessier’s protocol) are used to assess its mobility in soil fractions, while isotopic dilution techniques quantify labile pools .
Advanced Research Questions
Q. How can crystallographic refinement challenges in this compound structures be resolved?
Disordered nitrite/nitrate groups in crystal structures require high-resolution data (≤0.8 Å) and iterative refinement. For example, residual electron density peaks near nitrogen atoms may indicate partial nitrate substitution. Occupancy ratios (e.g., 0.25 for disordered O atoms) should be fixed after preliminary refinement to stabilize the model. Constraints on bond lengths and angles for nitrite groups (N–O ≈ 1.25 Å) improve accuracy .
Q. What experimental designs are effective for studying this compound’s role in oxidative aging processes?
Photolysis experiments using alkyl nitrites (e.g., 1,3-propyl dinitrite) can simulate atmospheric OH radical exposure. OHexp values (e.g., 7.8 × 10¹⁰ molecules cm⁻³ s⁻¹) quantify oxidative aging rates. Researchers should combine kinetic modeling with in situ FTIR or UV-Vis spectroscopy to track reaction intermediates .
Q. How can conflicting data on this compound’s renal toxicity be reconciled?
Discrepancies arise from variations in exposure duration, dosage, and biomarker sensitivity. Kidney cortex cadmium levels (20–35 µg/g wet weight in humans) are the primary biomarker. Researchers should use isotopic tracers (e.g., ¹¹¹Cd) in animal models to correlate tissue accumulation with histopathological changes, while controlling for smoking status and dietary intake .
Methodological Guidance for Data Contradictions
Q. What statistical approaches address variability in this compound’s environmental persistence data?
Multivariate regression models can isolate factors like soil pH, organic carbon, and cation exchange capacity. Geospatial tools (e.g., LUCAS soil data maps) identify hotspots with cadmium concentrations >1 mg·kg⁻¹. Bayesian probability frameworks improve uncertainty quantification in threshold exceedance predictions .
Q. How should researchers validate computational models for this compound’s reactivity?
Density functional theory (DFT) simulations of nitrite ligand dissociation energies must be benchmarked against experimental kinetics (e.g., Arrhenius parameters from thermogravimetric analysis). Cross-validation with EXAFS data ensures accurate Cd–O coordination number predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
